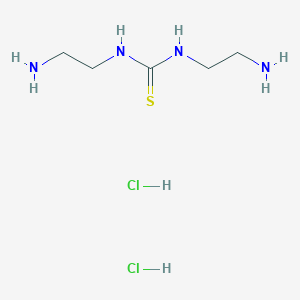![molecular formula C₃₈H₄₉NO₁₁S B1142705 cis-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo CAS No. 155913-31-8](/img/new.no-structure.jpg)
cis-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo-2-propenyl)oxy]pentyl]oxy]propyl]-isoquinolinium Benzenesulfonate: is a complex organic compound with a unique structure that includes multiple methoxy groups and a tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo-2-propenyl)oxy]pentyl]oxy]propyl]-isoquinolinium Benzenesulfonate typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step often involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Addition of Side Chains: The complex side chains are added through various coupling reactions, including esterification and etherification, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with various biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups and the isoquinoline core play crucial roles in binding to these targets, influencing biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the isoquinoline core but lacks the complex side chains and methoxy groups.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but lacks the isoquinoline structure.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar core structure but different side chains and functional groups.
Uniqueness
The uniqueness of cis-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo-2-propenyl)oxy]pentyl]oxy]propyl]-isoquinolinium Benzenesulfonate lies in its combination of multiple methoxy groups and a complex isoquinoline core, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and unique characteristics
属性
CAS 编号 |
155913-31-8 |
|---|---|
分子式 |
C₃₈H₄₉NO₁₁S |
分子量 |
727.86 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
![tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)


![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)

